Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate
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Overview
Description
Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression that may be beneficial in the treatment of certain diseases.
Comparison with Similar Compounds
Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. These compounds share a thiazole ring but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C19H22FN3O3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H22FN3O3S/c1-3-26-19(25)23-10-8-15(9-11-23)22-17(24)16-12(2)21-18(27-16)13-4-6-14(20)7-5-13/h4-7,15H,3,8-11H2,1-2H3,(H,22,24) |
InChI Key |
ONLJRSHQPJIXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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